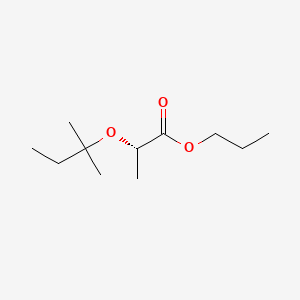

Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)-

Description

Chemical Identity and Properties The compound Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- (CAS: 319002-92-1) is a chiral ester with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.294 g/mol. Its stereospecific configuration at the C2 position (denoted as (2S)) distinguishes it from its enantiomer.

Applications and Analytical Methods This compound is primarily utilized in reverse-phase HPLC separations using Newcrom R1 columns, which are designed for low silanol activity and compatibility with acetonitrile/water/phosphate-based mobile phases. Its stereochemical purity makes it valuable in pharmaceutical and agrochemical research, particularly in enantiomer-specific analyses and preparative-scale separations .

Properties

IUPAC Name |

propyl (2S)-2-(2-methylbutan-2-yloxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-6-8-13-10(12)9(3)14-11(4,5)7-2/h9H,6-8H2,1-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUAQAYQMYWKBV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)OC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)OC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889168 | |

| Record name | Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

319002-92-1 | |

| Record name | Propyl (2S)-2-(1,1-dimethylpropoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319002-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319002921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propyl (2S)-2-[(2-methylbutan-2-yl)oxy]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

| Raw Material | Description | Role in Synthesis |

|---|---|---|

| Ethyl (S)-lactate | Chiral hydroxy ester | Provides chiral backbone |

| Isoamylene (2-methyl-2-butene) | Branched alkene alcohol | Source of 1,1-dimethylpropoxy group |

| Acid catalyst (e.g., H2SO4) | Catalyst for etherification | Promotes formation of ether bond |

| Alcohol (e.g., propanol) | Alcohol for transesterification | Converts intermediate to propyl ester |

Step 1: Etherification

- Ethyl (S)-lactate undergoes acid-catalyzed etherification with isoamylene.

- The hydroxyl group of the lactate reacts with the isoamylene to form the 2-(1,1-dimethylpropoxy) ether substituent.

- Reaction conditions typically involve refluxing in an inert solvent under acidic conditions to drive the ether formation.

Step 2: Transesterification

- The intermediate etherified lactate ester is subjected to transesterification with propanol.

- This step replaces the ethyl ester group with a propyl ester, yielding propyl (2S)-2-(1,1-dimethylpropoxy)propanoate.

- Catalysts such as acid or base (e.g., p-toluenesulfonic acid or sodium methoxide) may be used to facilitate the ester exchange.

- Reaction temperature and time are optimized to maximize yield while preserving stereochemistry.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Etherification Temp. | 60–100 °C | Reflux conditions preferred |

| Acid Catalyst | Concentrated sulfuric acid or similar | Catalytic amounts to avoid side reactions |

| Transesterification Temp. | 50–90 °C | Controlled to prevent racemization |

| Reaction Time | Several hours (4–12 h) | Monitored by TLC or HPLC |

| Solvent | Inert solvents like toluene or xylene | To dissolve reactants and control heat |

Analytical and Purification Techniques

- HPLC Analysis: Reverse phase HPLC using acetonitrile-water-phosphoric acid mobile phase is effective for monitoring product purity and enantiomeric excess. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

- Isolation: Preparative chromatography can be employed for purification and isolation of the ester product.

- Characterization: NMR, IR, and MS confirm the structure and stereochemistry.

Summary Table of Preparation

| Step | Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 1. Etherification | Acid-catalyzed etherification | Ethyl (S)-lactate + isoamylene | Acid catalyst, reflux, inert solvent | 2-(1,1-dimethylpropoxy) ethyl lactate intermediate |

| 2. Transesterification | Ester exchange (transesterification) | Intermediate + propanol | Acid/base catalyst, 50–90 °C | Propyl (2S)-2-(1,1-dimethylpropoxy)propanoate |

Research Findings and Industrial Relevance

- The described synthetic route is established in fragrance chemistry, with the compound marketed under trade names like Sclareolate® by Firmenich.

- The process preserves the chiral integrity of the (2S) center, essential for the desired olfactory properties.

- The compound is produced in quantities under one million pounds annually in the U.S., indicating moderate industrial scale.

- The preparation method is scalable and adaptable for both laboratory synthesis and industrial manufacturing.

- Analytical methods such as HPLC are crucial for quality control and impurity profiling, ensuring product consistency.

Chemical Reactions Analysis

Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Perfumery

Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester is widely used in the fragrance industry due to its pleasant floral scent reminiscent of clary sage and linalool. It serves as a key ingredient in various perfume formulations.

Case Study: Fragrance Compositions

Research has indicated that this ester can be effectively incorporated into fragrance compositions to enhance floral notes. Its use in products like air fresheners and scented candles demonstrates its versatility and appeal in consumer products .

Chromatographic Applications

This compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. The Newcrom R1 HPLC column has been specifically noted for its effectiveness in analyzing this ester under reverse-phase conditions.

Analytical Methodology

- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility).

- Column Type : Newcrom R1 reverse-phase column.

- Application : Suitable for isolating impurities and conducting pharmacokinetic studies .

Toxicological Profile

Understanding the safety and environmental impact of Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester is crucial for its application in consumer products.

Toxicity Data

- LD50 (Oral) : >2000 mg/kg (rat)

- Dermal Irritation : Non-irritant at 100% concentration.

- Aquatic Toxicity : EC50 for crustacea is 20 mg/l; LC50 for fish is 13 mg/l .

Environmental Impact

The biodegradability of this compound has been assessed with results indicating moderate persistence in aquatic environments. The compound shows a biodegradability rate of approximately 41% at 10 days and 49% at 28 days .

Summary Table of Applications

Mechanism of Action

The mechanism by which propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the following table compares Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- with analogous esters and derivatives:

Key Structural and Functional Differences

Branching and Steric Effects: The 1,1-dimethylpropoxy group in the target compound introduces steric hindrance, reducing reactivity compared to linear esters like Propanoic acid, propyl ester (LogP = 1.56). This branching enhances chromatographic retention and selectivity in HPLC . Hydroxyl-containing analogs (e.g., Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester) exhibit higher LogP (~3.0) due to increased hydrophobicity from alkyl branching, making them persistent in environmental matrices .

Chirality and Enantiomer-Specific Behavior: The (2S) configuration of the target compound contrasts with the (2R) enantiomer of Propanoic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-, butyl ester, which may exhibit divergent biological activity or metabolic pathways . Enantiomer-specific synthesis methods, such as enzymatic hydrolysis (e.g., Pseudomonas putida for α-chloropropionic acid derivatives), are critical for producing optically pure esters .

Functional Group Diversity :

- Isocyanato esters (e.g., CAS 30293-81-3) are highly reactive due to the -NCO group, limiting their use in stable formulations compared to the ether-linked target compound .

- Esters with hydroxyl groups (e.g., ) may participate in hydrogen bonding, altering solubility and volatility profiles .

Research Findings and Industrial Relevance

- Chromatography: The target compound’s branched ether group improves separation efficiency on Newcrom R1 columns, outperforming linear esters like Propanoic acid, propyl ester in resolving complex mixtures .

- Flavor and Fragrance : Branched esters (e.g., Group B in apples) are more abundant in cultivars like 'Pink Lady', while simpler esters dominate in 'Ruixue', highlighting structure-dependent volatility .

- Environmental Impact : High LogP esters (e.g., hydroxy-branched derivatives in ) are detected in plant-pathogen interactions, suggesting ecological roles in defense mechanisms .

Biological Activity

Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- is a chemical compound with the CAS number 319002-92-1. It is classified as a propanoate ester and is notable for its applications in the fragrance industry due to its floral scent reminiscent of linalool and linalyl acetate. This article delves into its biological activity, chemical properties, potential applications, and relevant case studies.

- Molecular Formula : C11H22O3

- Molecular Weight : 202.29 g/mol

- Density : 0.917 g/cm³ (predicted)

- Boiling Point : 252.2 °C (predicted)

- LogP : 3.170

- Odor Profile : Floral with clary sage notes

These properties suggest that the compound has significant lipophilicity, which may influence its biological interactions and applications in various fields.

Case Studies and Research Findings

- Fragrance Industry Applications :

- Metabolic Studies :

- Toxicological Assessments :

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Biological Activity | Applications |

|---|---|---|---|

| Propyl Propionate | 106-36-5 | Antimicrobial | Flavoring agent |

| Ethyl Lactate | 97-64-3 | Solvent properties | Cosmetic formulations |

| Butyric Acid | 540-61-2 | Gut health modulation | Dietary supplements |

This table illustrates the diversity of biological activities among related compounds, emphasizing the need for further research into propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester's specific effects.

Q & A

Basic: What established synthetic routes are available for (2S)-2-(1,1-dimethylpropoxy)propanoic acid propyl ester, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step esterification. A common approach includes:

Esterification: Reacting 2-(1,1-dimethylpropoxy)propanoic acid with propanol using acid catalysts (e.g., H₂SO₄ or HCl) under reflux.

Chiral Control: The (2S)-configuration is achieved via enantioselective catalysis or chiral resolution techniques, such as enzymatic hydrolysis of racemic mixtures .

Purification: Distillation or column chromatography isolates the ester. Optimization includes adjusting reaction time, temperature (80–120°C), and catalyst concentration (1–5% w/w). Industrial-scale methods may employ continuous flow reactors for higher efficiency .

Advanced: How can enantiomeric purity be rigorously validated during synthesis?

Methodological Answer:

Enantiomeric excess (ee) is critical for chiral compounds. Key steps:

Analytical Techniques:

- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers.

- Polarimetry: Measure optical rotation and compare to pure (2S)-enantiomer standards .

Synthetic Control:

- Employ enantioselective catalysts (e.g., lipases for kinetic resolution) or asymmetric synthesis via organocatalysts .

- Monitor reaction intermediates using ¹H NMR to track stereochemical integrity .

Basic: What spectroscopic and chromatographic methods confirm the compound’s structural identity?

Methodological Answer:

NMR Spectroscopy:

- ¹H NMR: Peaks at δ 0.8–1.2 ppm (dimethylpropoxy -C(CH₃)₂), δ 4.1–4.3 ppm (ester -COOCH₂CH₂CH₃), and δ 1.5–1.7 ppm (propyl chain).

- ¹³C NMR: Confirm ester carbonyl (170–175 ppm) and quaternary carbons in the dimethylpropoxy group .

Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₁₃H₂₆O₄ (calculated MW: 258.3 g/mol) with fragmentation patterns matching ester cleavage .

Advanced: How to resolve contradictions in reaction yields between batch and continuous flow synthesis?

Methodological Answer:

Discrepancies often arise from differences in heat/mass transfer. Strategies:

Parameter Screening: Use Design of Experiments (DoE) to test variables (e.g., residence time, catalyst loading).

Kinetic Studies: Compare activation energies via Arrhenius plots for batch vs. flow conditions.

Scale-Down Replication: Mimic flow reactor conditions (e.g., rapid mixing, precise temperature control) in batch setups using microreactors .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

Solubility: Hydrophobic due to the branched ether and ester groups. Soluble in non-polar solvents (e.g., hexane, ethyl acetate) but insoluble in water.

Stability:

- Thermal: Stable below 150°C; decompose via ester pyrolysis at higher temperatures.

- Hydrolytic: Susceptible to base-catalyzed hydrolysis (e.g., NaOH/ethanol). Store under anhydrous conditions .

Advanced: What computational methods predict the compound’s reactivity and interactions in biological systems?

Methodological Answer:

Reactivity Modeling:

- DFT Calculations: Simulate transition states for ester hydrolysis or nucleophilic substitution at the dimethylpropoxy group.

Biological Interactions:

- Molecular Docking: Screen against enzymes (e.g., esterases) using AutoDock Vina to predict binding affinities.

- MD Simulations: Assess membrane permeability via lipid bilayer models (e.g., GROMACS) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

Hazard Identification:

- Irritant (skin/eyes); handle with nitrile gloves and goggles.

Exposure Mitigation:

- Use fume hoods for synthesis/purification.

- Store in airtight containers away from oxidizers .

Advanced: How does the steric bulk of the 1,1-dimethylpropoxy group influence reaction kinetics?

Methodological Answer:

Steric Effects:

- The bulky group slows nucleophilic attack at the ester carbonyl (e.g., hydrolysis) by ~30% compared to linear-chain analogs.

Kinetic Analysis:

- Compare rate constants (k) via pseudo-first-order assays.

- Use Hammett plots to correlate substituent effects with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.